DY131

Vue d'ensemble

Description

DY131 est un agoniste pharmacologique du récepteur orphelin gamma lié aux œstrogènes. Ce composé joue un rôle crucial dans la régulation de la production d'énergie, du métabolisme oxydatif, de l'apoptose cellulaire et des réponses inflammatoires . Il a été étudié pour ses effets thérapeutiques potentiels dans diverses affections médicales, notamment les lésions hépatiques aiguës et les troubles métaboliques .

Méthodes De Préparation

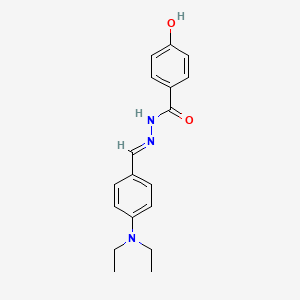

DY131 peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement la réaction du 4-(diéthylamino)benzaldéhyde avec la 4-hydroxybenzohydrazide dans des conditions contrôlées pour former le produit souhaité . Les conditions réactionnelles comprennent le maintien d'une température et d'un pH spécifiques pour assurer la formation réussie de this compound. Les méthodes de production industrielle de this compound impliquent le développement de la voie de synthèse tout en garantissant la pureté et le rendement du composé grâce à des conditions réactionnelles et des techniques de purification optimisées .

Analyse Des Réactions Chimiques

DY131 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénoalcanes . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique. En chimie, il est utilisé comme agoniste sélectif des récepteurs bêta et gamma liés aux œstrogènes, permettant aux chercheurs d'étudier les fonctions et les mécanismes de ces récepteurs . En biologie et en médecine, this compound a été étudié pour ses effets thérapeutiques potentiels dans des affections telles que les lésions hépatiques aiguës, les troubles métaboliques et le cancer . Il a été démontré qu'il améliore les lésions hépatiques induites par le lipopolysaccharide, protège contre les troubles métaboliques et inhibe la croissance des cellules cancéreuses .

Mécanisme d'action

Le mécanisme d'action de this compound implique sa liaison aux récepteurs gamma et bêta liés aux œstrogènes, conduisant à l'activation de ces récepteurs . Cette activation régule l'expression des gènes impliqués dans le métabolisme énergétique, le stress oxydatif et l'apoptose cellulaire . This compound inhibe également la voie de signalisation Wnt, qui est impliquée dans la croissance et la prolifération des cellules cancéreuses . Les cibles moléculaires et les voies impliquées dans l'action de this compound comprennent le récepteur gamma lié aux œstrogènes, le facteur de transcription mitochondrial A et la voie de signalisation Wnt .

Applications De Recherche Scientifique

Cancer Research

DY131 has shown significant potential as an anti-cancer agent, particularly in breast and prostate cancer models.

-

Breast Cancer : In studies involving triple-negative breast cancer cell lines, this compound exhibited growth-inhibitory effects. The compound induced apoptosis in cancer cells while sparing non-transformed mammary epithelial cells . Notably, MDA-MB-231 and MDA-MB-468 cells were highly sensitive to this compound treatment, showing dose-dependent increases in apoptotic markers.

Cell Line IC50 (μM) Apoptosis Induction MDA-MB-231 5 High MDA-MB-468 5 High MCF7 10 Moderate MCF10A (non-cancer) >10 None - Prostate Cancer : this compound has been evaluated for its effects on prostate cancer cell growth. The compound was found to inhibit cell proliferation via the p38 stress kinase pathway .

Metabolic Disorders

This compound's role in metabolic regulation has been highlighted in studies focusing on mitochondrial function and energy metabolism.

- Mitochondrial Protection : this compound activates the ERRγ/TFAM axis, which is essential for mitochondrial biosynthesis. This activation helps protect against metabolic dysfunctions associated with conditions like obesity and diabetes . In murine models, this compound administration improved mitochondrial function and reduced oxidative stress.

Inflammatory Responses

The compound has demonstrated protective effects against inflammation-induced damage in liver tissues.

-

Liver Injury Model : In experiments involving lipopolysaccharide (LPS)-induced liver injury, mice pretreated with this compound showed significant reductions in liver enzyme levels (ALT, AST) and improved histological outcomes compared to control groups . The protective effects were attributed to the suppression of oxidative stress and inflammation.

Parameter Control Group LPS Group This compound + LPS Group ALT (U/L) 30 150 80 AST (U/L) 40 200 90 Histological Damage Score High Very High Low

Case Study 1: Protective Effects Against Sepsis-Induced Liver Injury

In a study published in Frontiers in Pharmacology, researchers explored the effects of this compound on sepsis-associated liver dysfunction. Mice were treated with LPS to induce liver injury and then pretreated with this compound. Results indicated that this compound significantly reduced liver enzyme release and improved overall liver morphology .

Case Study 2: Antimitotic Activity in Breast Cancer Cells

Research conducted on various breast cancer cell lines demonstrated that this compound induced apoptosis through mechanisms involving DNA damage response pathways. The study highlighted that treatment with this compound led to increased levels of γH2AX, indicating DNA damage, particularly in aggressive breast cancer cell lines .

Mécanisme D'action

The mechanism of action of DY131 involves its binding to estrogen-related receptors gamma and beta, leading to the activation of these receptors . This activation regulates the expression of genes involved in energy metabolism, oxidative stress, and cell apoptosis . This compound also inhibits the Wnt signaling pathway, which is involved in cancer cell growth and proliferation . The molecular targets and pathways involved in the action of this compound include the estrogen-related receptor gamma, mitochondrial transcriptional factor A, and the Wnt signaling pathway .

Comparaison Avec Des Composés Similaires

DY131 est unique dans son activité agoniste sélective envers les récepteurs gamma et bêta liés aux œstrogènes, avec une activité minimale envers d'autres récepteurs des œstrogènes . Des composés similaires comprennent GSK4716 et GSK9089, qui agissent également comme des agonistes des récepteurs bêta et gamma liés aux œstrogènes . this compound a montré des effets distincts sur les troubles métaboliques et la croissance des cellules cancéreuses, soulignant son caractère unique dans la recherche scientifique .

Activité Biologique

DY131 is a selective agonist of the estrogen-related receptors (ERR) β and γ, which play significant roles in various biological processes, including metabolism, apoptosis, and inflammation. This article delves into the biological activity of this compound, highlighting its effects on cancer cells, liver injury, and metabolic regulation.

This compound primarily functions as an agonist for ERRβ and ERRγ, exhibiting varying degrees of activity across different cell types. The compound has been shown to influence cellular pathways related to energy metabolism and oxidative stress. Specifically, this compound activates ERRγ, which is crucial for regulating metabolic processes and cellular responses to stressors.

Anticancer Activity

Research indicates that this compound exhibits potent antitumor effects in various breast cancer cell lines. In a study involving multiple cell lines, including MDA-MB-231 and MCF7, this compound demonstrated significant growth inhibition:

- Growth Inhibition : At concentrations as low as 2.5 μM, this compound inhibited the growth of several breast cancer cell lines, with complete growth inhibition observed at 10 μM. In contrast, non-transformed MCF10A cells showed only modest growth inhibition at the same concentration .

- Apoptosis Induction : The compound induced early-stage apoptosis in sensitive cancer cell lines, evidenced by increased Annexin V positivity and PARP cleavage. MDA-MB-231 cells exhibited the most pronounced apoptotic response .

- Colony Formation Assays : Clonogenic survival assays revealed a dose-dependent reduction in colony formation following exposure to this compound, further confirming its potential as an anticancer agent .

Hepatoprotective Effects

This compound's biological activity extends beyond oncology; it also offers protective effects against liver injury:

- Liver Injury Model : In a mouse model of lipopolysaccharide (LPS)-induced liver injury, pretreatment with this compound significantly reduced liver enzyme levels (ALT, AST) and improved histological damage. This suggests that this compound mitigates oxidative stress and inflammation associated with acute liver injury .

- Mechanistic Insights : Transcriptomic analysis indicated that this compound reversed dysregulated pathways linked to inflammation and metabolism in LPS-treated mice. This highlights its potential therapeutic application in sepsis-related liver dysfunction .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Propriétés

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKOCYWYAWBGKY-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95167-41-2 | |

| Record name | GSK-9089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095167412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(4-Diethylaminobenzylidene)-4-hydroxybenzoylhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-9089 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWV92039E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.